KAN0438757

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

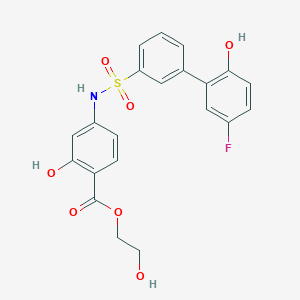

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFCYMUXHUTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of KAN0438757 in Cancer Cells

Abstract

This compound is a novel small molecule inhibitor targeting 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key regulatory enzyme of glycolysis.[1][2] Cancer cells often exhibit heightened glycolytic activity, a phenomenon known as the Warburg effect, to support rapid proliferation and survival.[2][3] By inhibiting PFKFB3, this compound effectively curbs the high glycolytic flux in cancer cells, leading to a range of anti-tumor effects. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing its effects on cellular pathways. The primary focus of research has been on its efficacy in colorectal cancer, glioblastoma, and lung cancer models.[1][2][4]

Core Mechanism of Action: PFKFB3 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of PFKFB3, with a reported IC50 value of 0.19µM.[5] PFKFB3 is responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1).[6] PFK-1 is a rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, which in turn decreases the activity of PFK-1 and slows down the overall rate of glycolysis.[6][7]

This targeted inhibition of cancer cell metabolism leads to several downstream anti-neoplastic effects:

-

Reduced Cell Proliferation and Viability: By limiting the energy supply and production of biosynthetic precursors, this compound demonstrates a concentration-dependent anti-proliferative effect and induces cancer cell death.[1][8]

-

Inhibition of Migration and Invasion: The migratory and invasive capabilities of cancer cells are significantly attenuated by this compound, an effect observed to be independent of its anti-proliferative action.[1][2]

-

Impairment of DNA Repair: this compound has been shown to impair DNA damage repair mechanisms, which can sensitize cancer cells to radiation therapy.[2][3]

-

Induction of Apoptosis and Autophagy: In some cancer cell lines, treatment with this compound leads to apoptosis and stimulates autophagy.[2][4]

Notably, studies have shown that this compound reduces PFKFB3 protein expression in a dose-dependent manner without altering its mRNA levels, suggesting an effect on protein translation or stability rather than on transcription.[1][4][7]

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from published literature.

Table 1: In Vitro Efficacy of this compound on PFKFB3 Expression

| Cell Line | Treatment Time | Concentration (µM) | Change in PFKFB3 Protein Expression | Reference |

|---|---|---|---|---|

| HCT-116 | 12 h | 10, 25, 50 | Concentration-dependent reduction | [7] |

| SW-1463 | 12 h | 10, 25, 50 | Concentration-dependent reduction | [7] |

| HUVEC | 12 h | 10, 25, 50 | Concentration-dependent reduction |[7] |

Table 2: Effects of this compound on Cancer Cell Viability and Proliferation

| Cell Line | Assay | Treatment Time | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|---|

| HCT-116 | xCELLigence | 96 h | 50, 75 | Significantly abrogated proliferation | [7][8] |

| HT-29 | xCELLigence | 96 h | 50, 75 | Significantly abrogated proliferation | [7][8] |

| A549 | Cell Viability | 24-72 h | 1 - 100 | Significantly reduced cell viability | [5] |

| H1299 | Cell Viability | - | - | Effectively reduced cell viability | [4] |

| U373 | WST-1 | 72 h | 5 - 25 | Dose-dependent decrease in viability | [2] |

| U251 | WST-1 | 72 h | 5 - 25 | Dose-dependent decrease in viability |[2] |

Table 3: Effects of this compound on Cancer Cell Migration and Invasion

| Cell Line | Assay | Treatment Time | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|---|

| HCT-116 | Invasion Assay | 96 h | 10 | Significantly reduced invasiveness | [7] |

| HT-29 | Invasion Assay | 96 h | 10 | Significantly reduced invasiveness | [7] |

| A549 | Migration Assay | - | - | Significantly blocked migration | [4] |

| U373 | Wound Healing | 72 h | 5 - 25 | Reduced cell migration | [2] |

| U251 | Wound Healing | 72 h | 5 - 25 | Reduced cell migration |[2] |

Associated Signaling Pathways

Beyond its direct role in glycolysis, PFKFB3 inhibition by this compound intersects with other critical cancer signaling pathways.

-

WNT/β-catenin Pathway: In anaplastic thyroid carcinoma, PFKFB3 has been shown to enhance cell proliferation and migration via the WNT/β-catenin signaling pathway. Inhibition with this compound can suppress this activity.[4]

-

DNA Damage Response (DDR): this compound has been found to impair homologous recombination repair of DNA double-strand breaks. It prevents the nuclear localization of essential repair proteins like BRCA1 and RAD51, thereby sensitizing cancer cells to ionizing radiation.[2]

-

Epithelial-Mesenchymal Transition (EMT): In glioblastoma cells, this compound treatment led to a decrease in the EMT-associated protein N-cadherin, suggesting it may reverse the EMT program, which is linked to malignancy and invasion.[2]

Experimental Protocols

The characterization of this compound involves a series of standard and advanced molecular biology techniques.

Immunoblotting (Western Blot)

-

Objective: To determine the effect of this compound on PFKFB3 protein expression.

-

Methodology:

-

Cell Lysis: Cancer cells are seeded and treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 12 hours). After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with a primary antibody against PFKFB3. A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.[4][7]

-

Real-Time Quantitative PCR (RT-qPCR)

-

Objective: To assess whether this compound affects the transcriptional regulation of PFKFB3.

-

Methodology:

-

RNA Extraction: Cells are treated with this compound for various time points (e.g., 4, 12, 24, 48 hours). Total RNA is extracted using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for PFKFB3 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analysis: The relative mRNA expression is calculated using the 2^-ΔΔCt method.[4][7]

-

Cell Viability and Proliferation Assays

-

Objective: To measure the cytotoxic and cytostatic effects of this compound.

-

Methodology (xCELLigence System):

-

Setup: The background impedance of E-plates containing cell culture medium is measured.

-

Seeding: Cells are seeded into the E-plates. The plates are placed in the xCELLigence device inside an incubator to monitor cell adhesion and proliferation in real-time.

-

Treatment: Once cells are in the log-growth phase, they are treated with various concentrations of this compound.

-

Monitoring: The electrical impedance, which correlates with cell number, size, and attachment, is continuously monitored for a period of up to 96 hours. The resulting "Cell Index" is plotted over time.[7]

-

-

Methodology (WST-1/CellTiter-Blue): These are endpoint colorimetric assays where a reagent is added to the cells after treatment. The conversion of the reagent by metabolically active cells produces a colored product, the absorbance of which is proportional to the number of viable cells.[2][7]

Cell Migration and Invasion Assays

-

Objective: To evaluate the effect of this compound on the motile and invasive properties of cancer cells.

-

Methodology (Wound Healing/Scratch Assay):

-

Cells are grown to a confluent monolayer.

-

A sterile pipette tip is used to create a "scratch" or wound in the monolayer.

-

The cells are washed to remove debris and treated with a non-lethal concentration of this compound (e.g., 10 µM).

-

Images of the wound are taken at 0 hours and subsequent time points (e.g., 24, 48, 72 hours).

-

The rate of wound closure is measured to quantify cell migration.[2]

-

-

Methodology (Boyden Chamber/Transwell Invasion Assay):

-

Transwell inserts with a porous membrane (coated with Matrigel for invasion assays) are used.

-

Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

-

After incubation (e.g., 96 hours), non-invading cells on the top side of the membrane are removed.

-

Invading cells on the bottom side are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7]

-

Conclusion and Future Directions

This compound is a promising anti-cancer agent that targets the metabolic vulnerability of tumor cells by inhibiting PFKFB3. Its mechanism of action is multi-faceted, leading to reduced proliferation, motility, and survival in various cancer types.[1] A significant advantage highlighted in preclinical studies is its selective effect on cancer cells and patient-derived tumor organoids, while largely sparing normal cells and organoids.[1][6][8] Furthermore, its ability to interfere with DNA repair pathways opens up potential combination therapies, particularly with radiotherapy.[2]

Future research should continue to explore the efficacy of this compound in a broader range of cancer types, investigate potential resistance mechanisms, and advance the molecule into well-designed clinical trials to validate its therapeutic potential in cancer patients.

References

- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of PFKFB3 in Driving Tumor Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reprogramming of cellular metabolism is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. At the heart of this metabolic shift lies the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This bifunctional enzyme is a potent activator of glycolysis, the primary metabolic pathway that fuels tumor growth. Upregulated in a wide array of human cancers, PFKFB3 has emerged as a critical node in tumor metabolism and a promising target for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the multifaceted role of PFKFB3 in tumor metabolism, detailing its regulatory mechanisms, downstream effects, and the methodologies used to investigate its function.

Core Function: A Master Regulator of Glycolysis

PFKFB3's primary role is to synthesize fructose-2,6-bisphosphate (F2,6-BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1).[1][2] PFK-1 is a key rate-limiting enzyme in glycolysis. By increasing the levels of F2,6-BP, PFKFB3 robustly stimulates glycolytic flux, leading to the so-called "Warburg effect," where cancer cells exhibit high rates of glycolysis even in the presence of oxygen.[3][4][5] This metabolic phenotype provides a rapid source of ATP and essential building blocks for the synthesis of nucleotides, lipids, and amino acids necessary for cell proliferation.[6]

Of the four PFKFB isoforms, PFKFB3 possesses the highest kinase-to-phosphatase activity ratio (approximately 740-fold), making it a powerful driver of F2,6-BP synthesis and, consequently, glycolysis.[7] Its expression is significantly elevated in numerous aggressive cancers, including those of the breast, colon, ovary, thyroid, and brain, where it correlates with poor prognosis.[6][7]

Upstream Regulatory Network: A Convergence of Oncogenic Signaling

The expression and activity of PFKFB3 are tightly controlled by a complex network of oncogenic signaling pathways and tumor suppressors, placing it at the crossroads of cancer cell signaling.

Caption: Upstream regulation of PFKFB3 expression and activity.

-

Hypoxia-Inducible Factor-1α (HIF-1α): In the hypoxic tumor microenvironment, HIF-1α is a primary inducer of PFKFB3 transcription, directly binding to hypoxia-response elements in the PFKFB3 promoter.[4][6]

-

mTOR: The mTOR signaling pathway, frequently hyperactivated in cancer, upregulates PFKFB3 expression.[7][8]

-

Ras: Oncogenic Ras signaling, a key driver of tumorigenesis, also promotes PFKFB3 transcription.[6][8]

-

p38/MK2 Pathway: In response to cellular stress, the p38/MK2 pathway can increase PFKFB3 transcription and enhance its kinase activity through phosphorylation.[9][10]

-

Tumor Suppressors: Conversely, tumor suppressors like p53 and PTEN negatively regulate PFKFB3. p53 can repress PFKFB3 transcription, while loss of PTEN can lead to decreased degradation of the PFKFB3 protein.[6][7] MicroRNAs such as miR-26 and miR-206 have also been shown to post-transcriptionally repress PFKFB3.[6][11]

Downstream Effects: Fueling the Hallmarks of Cancer

The metabolic reprogramming driven by PFKFB3 has far-reaching consequences, impacting multiple facets of tumor biology beyond just providing energy.

Caption: Downstream effects of PFKFB3 activation in cancer.

-

Cell Proliferation: Beyond supplying the building blocks for new cells, PFKFB3 can translocate to the nucleus and regulate the cell cycle, promoting proliferation.[7] Knockdown of PFKFB3 has been shown to induce cell cycle arrest.[3]

-

Angiogenesis: PFKFB3 plays a crucial role in tumor angiogenesis by promoting the proliferation and migration of endothelial cells.[12][13][14] Inhibition of PFKFB3 can lead to tumor vessel normalization.[15]

-

Metastasis: PFKFB3 is implicated in tumor cell invasion and metastasis, potentially through the regulation of epithelial-mesenchymal transition (EMT).[3]

-

Drug Resistance: The enhanced glycolytic flux driven by PFKFB3 can contribute to resistance to chemotherapy and targeted therapies.[3]

-

DNA Repair: Recent studies have identified a role for PFKFB3 in homologous recombination repair of DNA double-strand breaks, suggesting that its inhibition could sensitize cancer cells to radiation therapy.[16]

Quantitative Data on PFKFB3 Inhibition

The development of small molecule inhibitors targeting PFKFB3 has provided valuable tools to probe its function and assess its therapeutic potential.

| Inhibitor | Cancer Type/Cell Line | Effect | Quantitative Measurement |

| 3PO | Various tumor cells | Inhibition of recombinant PFKFB3, reduced glucose uptake, decreased Fru-2,6-P2 and ATP levels.[3] | IC50 values often in the micromolar range, but with poor water solubility.[3] |

| PFK15 | Head and Neck Squamous Cell Carcinoma | Suppressed tumor growth and metastasis.[17] | Specific quantitative data on glycolysis inhibition not consistently reported. |

| PFK-158 | Melanoma | Increased infiltrating CD8+ and CD4+ T cells and decreased Th17 cells in mice.[3] | Currently in clinical trials.[3] |

| KAN0438757 | Transformed cells | Radiosensitization.[16] | Impaired recruitment of ribonucleotide reductase M2 and deoxynucleotide incorporation upon DNA repair.[16] |

Experimental Protocols for Studying PFKFB3

Investigating the role of PFKFB3 in tumor metabolism requires a range of molecular and cellular biology techniques.

PFKFB3 Enzyme Activity Assay

This assay measures the kinase activity of PFKFB3 by quantifying the production of ADP in a coupled enzyme reaction.

Caption: Workflow for a PFKFB3 enzyme activity assay.

Methodology: A common method utilizes a colorimetric assay kit (e.g., from Sigma-Aldrich).[18]

-

Reaction Setup: Prepare a reaction mixture containing PFK Assay Buffer, PFK Enzyme Mix, PFK Developer, and ATP.

-

Enzyme Addition: Add purified wild-type or mutant PFKFB3 protein to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the PFKFB3 substrate, fructose-6-phosphate. A blank control should be run without the substrate.

-

Coupled Reaction: PFKFB3 converts fructose-6-phosphate and ATP to fructose-2,6-bisphosphate and ADP. The enzyme mix in the kit then converts the generated ADP to AMP and NADH.

-

Detection: The resulting NADH reduces a colorless probe, producing a colorimetric product that can be measured at 450 nm.

-

Quantification: The PFKFB3 activity is proportional to the rate of NADH production, which is calculated based on a standard curve generated with known concentrations of NADH.[18]

Lactate Production Assay

This assay quantifies the end product of glycolysis, providing a measure of the overall glycolytic rate.

Methodology:

-

Cell Culture: Plate cancer cells at a desired density and culture under specific experimental conditions (e.g., with or without a PFKFB3 inhibitor).

-

Sample Collection: Collect the cell culture medium at different time points.

-

Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (e.g., from Cayman Chemical or Abcam). These kits typically use an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Normalization: Normalize the lactate concentration to the cell number or total protein content to account for differences in cell proliferation.

siRNA-mediated Knockdown of PFKFB3

This technique is used to specifically reduce the expression of PFKFB3 to study its functional consequences.

Caption: Workflow for siRNA-mediated knockdown of PFKFB3.

Methodology:

-

siRNA Transfection: Transfect cancer cells with siRNA molecules specifically targeting PFKFB3 mRNA using a suitable transfection reagent (e.g., Lipofectamine). A non-targeting siRNA should be used as a negative control.[19]

-

Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and protein.

-

Validation of Knockdown: Assess the efficiency of PFKFB3 knockdown at both the mRNA level (using quantitative real-time PCR) and the protein level (using Western blotting).

-

Functional Analysis: Following confirmation of successful knockdown, perform functional assays to evaluate the phenotypic consequences, such as cell proliferation assays, migration assays, or metabolic flux analysis.

Conclusion and Future Directions

PFKFB3 stands as a central hub in the metabolic landscape of cancer. Its tight regulation by major oncogenic pathways and its profound impact on glycolysis and other cancer-associated processes underscore its significance as a therapeutic target. The development of potent and specific PFKFB3 inhibitors holds promise for a new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumors. Future research will likely focus on the clinical development of these inhibitors, both as monotherapies and in combination with existing treatments, to overcome drug resistance and improve patient outcomes. A deeper understanding of the non-canonical roles of PFKFB3, such as its involvement in DNA repair and immune modulation, will further illuminate its therapeutic potential.

References

- 1. Treatment against glucose-dependent cancers through metabolic PFKFB3 targeting of glycolytic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. auctoresonline.org [auctoresonline.org]

- 4. Hypoxia-inducible factor-1-mediated expression of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) gene. Its possible role in the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycolytic regulatory enzyme PFKFB3 as a prognostic and tumor microenvironment biomarker in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. PFKFB3 activation in cancer cells by the p38/MK2 pathway in response to stress stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hyperglycemia induces PFKFB3 overexpression and promotes malignant phenotype of breast cancer through RAS/MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelial PFKFB3 plays a critical role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ovid.com [ovid.com]

- 15. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 18. Enzyme activity assay [bio-protocol.org]

- 19. PFKFB3, a key glucose metabolic enzyme regulated by pathogen recognition receptor TLR4 in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

KAN0438757: A Selective PFKFB3 Inhibitor for Research and Drug Development

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of KAN0438757, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival.[1][2] this compound's ability to selectively target this enzyme makes it a valuable tool for researchers studying cancer metabolism and a promising candidate for further drug development. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on the compound's mechanism of action, experimental data, and relevant protocols.

Core Concepts and Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, leading to a decrease in the overall glycolytic flux.[1][3] This metabolic reprogramming has been shown to have several downstream effects on cancer cells, including the inhibition of proliferation, migration, and invasion, as well as the induction of DNA damage and cell death.[2][4] Furthermore, studies have suggested that PFKFB3 inhibition can sensitize cancer cells to radiation therapy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Efficacy - Enzyme Inhibition

| Target | IC50 (µM) | Assay |

| PFKFB3 | 0.19 | Cell-free kinase assay |

| PFKFB4 | 3.6 | Cell-free kinase assay |

Data sourced from references[5][6].

Table 2: In Vitro Efficacy - Cellular Assays

| Cell Line | Assay | Concentration (µM) | Effect |

| HCT-116 | Cell Viability (48h) | 10 - 100 | Dose-dependent increase in cell death[7] |

| HT-29 | Cell Viability (48h) | 10 - 100 | Dose-dependent increase in cell death[7] |

| HUVECs | Cell Viability (48h) | 10 - 100 | Dose-dependent increase in cell death[7] |

| Normal Colon Epithelial Cells | Cell Viability (48h) | 10 - 100 | Less effect compared to cancer cells[7] |

| A549 | Cell Viability (24-72h) | 1 - 100 | Significant reduction in cell viability[7] |

| H1299 | Cell Viability | Not Specified | Suppressed viability |

| HCT-116 | PFKFB3 Protein Expression (12h) | 10, 25, 50 | Concentration-dependent reduction[1][3] |

| SW-1463 | PFKFB3 Protein Expression (12h) | 10, 25, 50 | Concentration-dependent reduction |

| HUVECs | PFKFB3 Protein Expression (12h) | 10, 25, 50 | Concentration-dependent reduction[1][3] |

| HCT-116 | Invasion (96h) | 10 | Significant reduction in invasiveness[1] |

| HT-29 | Invasion (96h) | 10 | Significant reduction in invasiveness[1] |

Table 3: In Vivo Data - Systemic Toxicity

| Animal Model | Dosing (Intraperitoneal) | Duration | Observation |

| C57BL6/N Mice | 10, 25, 50 mg/kg | 24 hours to 21 days | Well-tolerated, no high-grade toxicity observed[1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's action and the methods used for its evaluation, the following diagrams are provided.

Caption: PFKFB3 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for the Evaluation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

PFKFB3 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay to specifically measure the inhibitory activity of this compound on PFKFB3.[8][9]

Materials:

-

Recombinant human PFKFB3 enzyme

-

This compound

-

ATP

-

Fructose-6-phosphate (F6P)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control (e.g., DMSO).

-

Kinase Reaction Setup:

-

In a 96-well plate, add 5 µL of the this compound dilution or vehicle control.

-

Add 2.5 µL of a solution containing PFKFB3 enzyme and F6P substrate in kinase reaction buffer.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

-

-

Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

-

Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay (xCELLigence RTCA)

This method provides real-time, label-free monitoring of cell proliferation and viability.[10][11][12]

Materials:

-

xCELLigence RTCA instrument and E-Plates

-

Target cell lines (e.g., HCT-116, HT-29)

-

Complete cell culture medium

-

This compound

Procedure:

-

Background Measurement: Add 100 µL of complete cell culture medium to each well of an E-Plate and record the background impedance using the xCELLigence instrument.

-

Cell Seeding: Aspirate the medium and seed the cells at an optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.

-

Cell Monitoring: Place the E-Plate in the xCELLigence cradle within a cell culture incubator and monitor cell attachment, spreading, and proliferation in real-time. The instrument measures the Cell Index, an arbitrary unit reflecting the impedance change due to cell adherence.

-

Compound Addition: Once the cells are in the logarithmic growth phase (typically 18-24 hours post-seeding), add 100 µL of medium containing various concentrations of this compound (or vehicle control) to the wells.

-

Continuous Monitoring: Continue to monitor the Cell Index in real-time for the desired duration of the experiment (e.g., 48-96 hours).

-

Data Analysis: The xCELLigence software can be used to plot the Cell Index over time for each concentration of this compound. The data can be used to determine the effect of the compound on cell proliferation and to calculate metrics such as the GR50 (concentration for 50% growth rate inhibition).

Cell Migration and Invasion Assay (Transwell Assay)

This protocol describes the use of a Boyden chamber-based assay to assess the effect of this compound on cell migration and invasion.[13][14][15]

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane matrix (for invasion assay only)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Preparation of Inserts:

-

For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the apical side of the transwell membrane with a thin layer of the Matrigel solution and allow it to solidify at 37°C.

-

For Migration Assay: No coating is necessary. Rehydrate the membrane with serum-free medium.

-

-

Cell Preparation: Culture cells to sub-confluency, then serum-starve for several hours to 24 hours. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.

-

Assay Setup:

-

Add complete medium (containing chemoattractant) to the lower chamber of the 24-well plate.

-

Place the prepared transwell inserts into the wells.

-

Add the cell suspension in serum-free medium (with or without this compound) to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period optimized for the specific cell line (e.g., 24-48 hours).

-

Removal of Non-migrated/Non-invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the cells that have not migrated or invaded through the membrane.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the underside of the membrane with methanol. Stain the fixed cells with a solution such as crystal violet.

-

Quantification: After washing and drying, the migrated/invaded cells can be visualized and counted under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify the relative number of migrated/invaded cells.

Western Blot for PFKFB3 Protein Expression

This protocol is for determining the effect of this compound on the cellular protein levels of its target, PFKFB3.[1][3]

Materials:

-

Target cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PFKFB3

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 12 hours). Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against PFKFB3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control and Analysis: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software and normalize the PFKFB3 signal to the loading control.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PFKFB3. Its ability to modulate cancer cell metabolism and related cellular processes makes it an indispensable tool for research in oncology and metabolism. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their studies and to further explore its therapeutic potential.

References

- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. ulab360.com [ulab360.com]

- 7. glpbio.com [glpbio.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 9. promega.com [promega.com]

- 10. agilent.com [agilent.com]

- 11. fishersci.com [fishersci.com]

- 12. Dynamic assessment of cell viability, proliferation and migration using real time cell analyzer system (RTCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 14. 使用 Millicell® Cell Culture Inserts 的細胞遷移和入侵測試指引 [sigmaaldrich.com]

- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

KAN0438757: A Technical Guide to its Effects on Glycolysis and Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAN0438757 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in the glycolytic pathway. Elevated PFKFB3 expression is a characteristic feature of many cancer types, contributing to the "Warburg effect" — a state of enhanced aerobic glycolysis that provides cancer cells with a growth and survival advantage. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell metabolism and phenotype, and its potential as a therapeutic agent. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their high rates of proliferation and survival. One of the most well-established metabolic hallmarks of cancer is the reliance on aerobic glycolysis, a phenomenon first described by Otto Warburg. This metabolic shift is driven by the upregulation of key glycolytic enzymes, including PFKFB3. PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. By increasing the levels of F2,6BP, PFKFB3 enhances glycolytic flux, providing cancer cells with a steady supply of ATP and biosynthetic precursors.

This compound has emerged as a promising therapeutic candidate that targets this metabolic vulnerability. By inhibiting PFKFB3, this compound reduces glycolytic activity in cancer cells, leading to a range of anti-tumor effects. This document summarizes the current knowledge on this compound, focusing on its quantitative effects, the experimental methodologies used to evaluate its efficacy, and the signaling pathways it modulates.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line(s) | Value(s) | Reference(s) |

| PFKFB3 Inhibition (IC50) | Recombinant Human PFKFB3 | 0.19 µM | [1][2] |

| PFKFB4 Inhibition (IC50) | Recombinant Human PFKFB4 | 3.6 µM | [2] |

| Cell Viability (IC50, 72h) | Miapaca-2 (Pancreatic) | 2.75 µM | [1] |

| PANC1 (Pancreatic) | 3.83 µM | [1] | |

| SW620 (Colorectal) | 7.50 µM | [1] | |

| U-266 (Multiple Myeloma) | 5.08 µM | [1] | |

| AMO-1 (Multiple Myeloma) | 11.53 µM | [1] | |

| Reduction in PFKFB3 Protein Expression | HCT-116, SW-1463 (Colorectal), HUVECs | Concentration-dependent reduction with 10, 25, and 50 µM after 12h | [3] |

| Effect on Glycolysis | HCT-116 (Colorectal), HUVECs | Reduction in glycolytic metabolites after 6h and 24h treatment | [1][3] |

| Effect on Cell Migration | HCT-116, HT-29 (Colorectal), HUVECs | Significant reduction at concentrations of 25 µM | [3] |

| Effect on Cell Invasion | HCT-116, HT-29 (Colorectal) | Significant reduction at concentrations of 25 µM | [3] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference(s) |

| Nude Mice | Anaplastic Thyroid Carcinoma | This compound (unspecified dose) | Inhibition of xenograft tumor growth, reduced tumor volume and weight | [4] |

| C57BL6/N Mice | (Toxicity Study) | 10, 25, 50 mg/kg intraperitoneally | Well-tolerated, no high-grade toxicity observed | [5][6][7] |

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the direct inhibition of PFKFB3, which has a cascading effect on glycolysis and downstream cellular processes.

Some studies also suggest a potential interplay between PFKFB3 inhibition and other signaling pathways, such as the Nrf2/HO-1 pathway, which is involved in the cellular stress response.[8]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. These should be optimized for specific cell lines and experimental conditions.

PFKFB3 Kinase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PFKFB3.

-

Principle: The assay quantifies the production of ADP, a product of the PFKFB3-catalyzed reaction, using a luminescence-based detection method.

-

Materials:

-

Recombinant human PFKFB3 enzyme

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100)

-

Substrates: Fructose-6-phosphate (F6P) and ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

-

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the recombinant PFKFB3 enzyme to the assay buffer.

-

In the assay plate, add the PFKFB3 enzyme solution to each well, followed by the this compound dilutions or vehicle control.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of F6P and ATP to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Cell Viability and Proliferation Assays

These assays assess the effect of this compound on the viability and growth of cancer cells.

-

Principle:

-

WST-1/CellTiter-Blue (Resazurin-based): Measures the metabolic activity of viable cells, which reduce a substrate to a colored or fluorescent product.

-

LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

-

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

WST-1 or CellTiter-Blue reagent

-

LDH Cytotoxicity Detection Kit

-

-

Protocol (General):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

For WST-1/CellTiter-Blue:

-

Add the reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

For LDH Assay:

-

Collect the cell culture supernatant.

-

Follow the manufacturer's protocol to measure LDH activity in the supernatant.

-

-

Calculate the percentage of cell viability or cytotoxicity relative to the vehicle-treated control.

-

Cell Migration and Invasion Assays

These assays evaluate the impact of this compound on the migratory and invasive potential of cancer cells.

-

Principle:

-

Wound Healing (Scratch) Assay: Measures the ability of a confluent cell monolayer to migrate and close a "wound" created by a scratch.

-

Boyden Chamber (Transwell) Assay: Quantifies the number of cells that migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

-

Materials:

-

Cancer cell lines

-

24- or 48-well plates (for wound healing)

-

Transwell inserts with appropriate pore size

-

Matrigel (for invasion assay)

-

Serum-free and serum-containing medium

-

This compound

-

-

Protocol (Wound Healing):

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing this compound or vehicle control.

-

Image the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

-

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy and systemic toxicity of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Animal scale

-

-

Protocol (General):

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined dosing schedule.

-

Measure the tumor volume (e.g., using the formula: 0.5 x length x width²) and the body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Monitor the mice for any signs of toxicity throughout the study.

-

Conclusion

This compound is a promising preclinical candidate that effectively targets the metabolic vulnerability of cancer cells by inhibiting PFKFB3-driven glycolysis. The data presented in this guide demonstrate its potent in vitro and in vivo anti-tumor activities, including the inhibition of cancer cell proliferation, migration, and invasion. The provided experimental protocols offer a framework for further investigation of this compound and other PFKFB3 inhibitors. As research in cancer metabolism continues to evolve, molecules like this compound hold the potential to be developed into novel and effective cancer therapies. Further studies are warranted to fully elucidate its therapeutic potential, explore combination strategies, and identify predictive biomarkers for patient stratification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.au.dk [pure.au.dk]

- 8. This compound, a novel PFKFB3 inhibitor, prevent the progression of severe acute pancreatitis via the Nrf2/HO-1 pathway in infiltrated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of KAN0438757: A Novel PFKFB3 Inhibitor in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KAN0438757 is a novel small molecule inhibitor targeting 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2] Upregulation of PFKFB3 is a characteristic feature of many cancer types, where it facilitates the high glycolytic rate required for rapid proliferation and tumor progression.[2][3] This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, anti-cancer efficacy in various models, and associated experimental methodologies.

Mechanism of Action

This compound exerts its anti-neoplastic effects by selectively inhibiting the kinase activity of PFKFB3.[4][5] This inhibition leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[2][3] The subsequent decrease in glycolytic flux impacts cancer cell metabolism, proliferation, and survival.[6][7] Furthermore, emerging evidence suggests that this compound may also modulate DNA repair pathways, specifically homologous recombination, thereby sensitizing cancer cells to radiation therapy.[4]

Signaling Pathway

The primary signaling pathway affected by this compound is the glycolytic pathway. By inhibiting PFKFB3, this compound disrupts the normal metabolic reprogramming observed in cancer cells, often referred to as the Warburg effect.[2] Additionally, PFKFB3 is implicated in signaling pathways that promote cancer progression, such as the PI3K/AKT/mTOR and TGF-β1 pathways, suggesting that this compound may have broader effects on oncogenic signaling.[2]

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, particularly in colorectal and glioblastoma models.

Table 1: In Vitro Activity of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Key Mutations | Assay | Endpoint | This compound Concentration | Result | Reference |

| HCT-116 | KRAS, PIK3CA mutant | Immunoblot | PFKFB3 Expression | 10, 25, 50 µM (12h) | Concentration-dependent reduction | [6] |

| HT-29 | BRAF mutant | Immunoblot | PFKFB3 Expression | 50 µM (12h) | Upregulation of PFKFB3 | [6] |

| SW-1463 | - | Immunoblot | PFKFB3 Expression | 10, 25, 50 µM (12h) | Concentration-dependent reduction | [6] |

| HCT-116 | KRAS, PIK3CA mutant | xCELLigence | Cell Growth | Various (96h) | Concentration-dependent inhibition | [6] |

| HT-29 | BRAF mutant | xCELLigence | Cell Growth | Various (96h) | Concentration-dependent inhibition | [6] |

| HCT-116 | KRAS, PIK3CA mutant | CellTiter-Blue | Viability | Various (48h) | Reduction in viability | [8] |

| HT-29 | BRAF mutant | CellTiter-Blue | Viability | Various (48h) | Reduction in viability | [8] |

| HCT-116 | KRAS, PIK3CA mutant | LDH Assay | Cytotoxicity | Various (48h) | Concentration-dependent increase | [8] |

| HT-29 | BRAF mutant | LDH Assay | Cytotoxicity | Various (48h) | Concentration-dependent increase | [8] |

| HCT-116 | KRAS, PIK3CA mutant | Migration Assay | Cell Migration | 10 µM | Significant reduction | [6] |

| HT-29 | BRAF mutant | Migration Assay | Cell Migration | 25 µM | Significant reduction | [6] |

| HCT-116 | KRAS, PIK3CA mutant | Invasion Assay | Cell Invasion | 10 µM (96h) | Significant reduction | [6] |

| HT-29 | BRAF mutant | Invasion Assay | Cell Invasion | 10 µM (96h) | Significant reduction | [6] |

Table 2: In Vitro Activity of this compound in Glioblastoma (GBM) Cell Lines

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| U373 | WST-1 | Viability | 5-25 µM (48h) | Dose-dependent reduction | [2] |

| U251 | WST-1 | Viability | 5-25 µM (48h) | Dose-dependent reduction | [2] |

| U373 | AO/EtBr Staining | Apoptosis | Not specified | Dose-dependent increase in apoptotic morphology | [2] |

| U251 | AO/EtBr Staining | Apoptosis | Not specified | Dose-dependent increase in apoptotic morphology | [2] |

| U373 | Wound Healing | Migration | 5-25 µM (72h) | Inhibition of migration | [2] |

| U251 | Wound Healing | Migration | 5-25 µM (72h) | Inhibition of migration | [2] |

| U373 | Western Blot | N-cadherin Expression | Not specified | Reduction in N-cadherin levels | [2] |

| U251 | Western Blot | N-cadherin Expression | Not specified | Reduction in N-cadherin levels | [2] |

Patient-Derived Organoids

This compound has shown promising activity in patient-derived organoid (PDO) models of colorectal cancer. Notably, the compound exhibited a selective cytotoxic effect on tumor organoids while sparing normal colon organoids, suggesting a favorable therapeutic window.[1][6][9]

In Vivo Studies

Preclinical in vivo evaluation of this compound has primarily focused on its systemic toxicity. In C57BL6/N mice, this compound was well-tolerated with no high-grade toxicity observed, supporting its potential for further in vivo efficacy studies.[1][6][9]

Experimental Protocols

Immunoblotting

-

Cell Lysis: Cancer cells were treated with varying concentrations of this compound for specified durations. Post-treatment, cells were harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against PFKFB3 and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify relative protein expression.[6]

Cell Viability and Proliferation Assays

-

xCELLigence Real-Time Cell Analysis: This system measures changes in electrical impedance as cells proliferate and adhere to microelectrodes on the bottom of the culture wells. Cells were seeded in E-plates and treated with this compound. Cell index was monitored in real-time for up to 96 hours to assess cell growth.[6][8]

-

CellTiter-Blue® Viability Assay: This is a fluorometric assay that measures the conversion of resazurin to the fluorescent resorufin by viable cells. Cells were treated with this compound for 48 hours, followed by the addition of the CellTiter-Blue® reagent and measurement of fluorescence.[8]

-

WST-1 Assay: This colorimetric assay measures the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells. Following a 48-hour treatment with this compound, WST-1 reagent was added, and absorbance was measured.[2]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells into the culture medium. After 48 hours of treatment, the culture supernatant was collected, and LDH activity was measured using a colorimetric assay.[8]

Migration and Invasion Assays

-

Wound Healing (Scratch) Assay: A confluent monolayer of cells was scratched to create a "wound." The cells were then treated with this compound, and the closure of the wound was monitored and imaged at different time points to assess cell migration.[2]

-

Boyden Chamber (Transwell) Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contained a chemoattractant. After treatment with this compound for 96 hours, non-invading cells were removed, and the invaded cells on the lower surface of the membrane were stained and quantified.[6]

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel therapeutic agent for cancers with a high dependence on glycolysis. Its ability to inhibit PFKFB3, reduce cell proliferation, migration, and invasion, and induce apoptosis in various cancer models is promising.[1][2] The selective activity against tumor organoids while sparing normal tissue is particularly encouraging.[6] Future preclinical studies should focus on comprehensive in vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models to establish a clear dose-response relationship and to explore potential combination therapies, particularly with radiation and other metabolic inhibitors. Further investigation into the molecular mechanisms underlying its effects on DNA repair and other signaling pathways will also be crucial for its clinical translation.

References

- 1. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pure.au.dk [pure.au.dk]

KAN0438757: A Novel Strategy to Suppress Homologous Recombination for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KAN0438757 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key glycolytic enzyme frequently overexpressed in cancer.[1][2][3] Beyond its established role in metabolism, recent studies have unveiled a critical function for PFKFB3 in the DNA damage response, specifically in promoting homologous recombination (HR), a major pathway for the repair of DNA double-strand breaks (DSBs).[1][2][3] This technical guide provides a comprehensive overview of the mechanism by which this compound suppresses homologous recombination, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. This information is intended to support further research and drug development efforts aimed at exploiting this novel anti-cancer strategy.

Introduction: The Role of PFKFB3 in Homologous Recombination

Homologous recombination is a high-fidelity DNA repair mechanism essential for maintaining genomic stability.[4] In cancer cells, upregulation of HR can contribute to resistance to DNA-damaging therapies such as ionizing radiation (IR) and certain chemotherapeutics. The glycolytic enzyme PFKFB3 has been identified as a critical factor in the HR pathway.[1][2][3] In response to DNA double-strand breaks, PFKFB3 rapidly relocates to nuclear foci in a manner dependent on the MRN-ATM-γH2AX-MDC1 signaling cascade.[1][5] This localization of PFKFB3 to sites of DNA damage is crucial for the recruitment of key HR proteins, including Replication Protein A (RPA) and RAD51, thereby facilitating HR activity and promoting cell survival following genotoxic stress.[1][5]

This compound is a selective inhibitor of PFKFB3's kinase activity.[1][6] By targeting PFKFB3, this compound disrupts the HR repair process, leading to an accumulation of DNA damage and sensitizing cancer cells to radiation.[1] This guide delves into the specifics of this mechanism.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Cell Line/System | Reference |

| PFKFB3 | 0.19 | Enzyme Assay | [1][6] |

| PFKFB4 | 3.6 | Enzyme Assay | [6] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 (μM) (72h treatment) | Reference |

| Miapaca-2 | Pancreatic Cancer | 2.75 | [1] |

| PANC1 | Pancreatic Cancer | 3.83 | [1] |

| SW620 | Colorectal Cancer | 7.50 | [1] |

| U-266 | Multiple Myeloma | 5.08 | [1] |

| AMO-1 | Multiple Myeloma | 11.53 | [1] |

| HCT-116 | Colorectal Cancer | Concentration-dependent decrease | [7] |

| HT-29 | Colorectal Cancer | Concentration-dependent decrease | [7] |

Table 3: Impact of this compound on Homologous Recombination and DNA Damage

| Experimental Readout | Cell Line | Treatment Conditions | Effect | Reference |

| Homologous Recombination (HR) Activity (DR-GFP Assay) | U2OS | 10 μM this compound, 6h | Decrease in HR activity | [1] |

| γH2AX Foci Formation | U2OS | 10 μM this compound, 6h, followed by Ionizing Radiation | Increase in IR-induced γH2AX foci | [1] |

| RPA32 Foci Formation | U2OS | This compound treatment followed by Ionizing Radiation | Disrupted recruitment of RPA32 to repair foci | [5] |

| RAD51 Foci Formation | U2OS | This compound treatment followed by Ionizing Radiation | Disrupted recruitment of RAD51 to repair foci | [5] |

| dNTP Levels | U2OS | This compound treatment | 50-75% decrease in all four dNTPs | [5] |

Signaling Pathways and Mechanisms

The suppression of homologous recombination by this compound is a multi-step process initiated by DNA damage and culminating in the failure to repair double-strand breaks.

Upstream Signaling: Recruitment of PFKFB3 to DNA Damage Sites

Upon induction of DNA double-strand breaks by agents like ionizing radiation, a well-defined signaling cascade is activated to recruit DNA repair factors. PFKFB3 is an integral part of this response.

Caption: PFKFB3 recruitment to DNA double-strand breaks.

Downstream Effects: Inhibition of HR Protein Recruitment and dNTP Synthesis

Once recruited, PFKFB3's enzymatic activity is critical for the subsequent steps of homologous recombination. This compound's inhibition of PFKFB3 disrupts these downstream events.

Caption: Mechanism of HR suppression by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in homologous recombination suppression.

Immunofluorescence for DNA Repair Foci (RPA and RAD51)

This protocol is for visualizing the recruitment of DNA repair proteins to sites of DNA damage.[4][8][9]

-

Cell Culture and Treatment:

-

Seed U2OS cells on glass coverslips in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 10 μM) or DMSO (vehicle control) for 6 hours.

-

Induce DNA damage by exposing the cells to ionizing radiation (e.g., 4-8 Gy).

-

Allow cells to recover for a specified time (e.g., 4-8 hours) at 37°C to allow for foci formation.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate the cells with primary antibodies against RPA32 or RAD51 diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS containing 0.1% Tween 20.

-

Incubate with Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS containing 0.1% Tween 20.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope. Foci are quantified by counting the number of distinct nuclear dots per cell.

-

DR-GFP Homologous Recombination Assay

This assay measures the efficiency of homologous recombination.[10][11]

-

Cell Line:

-

Use a U2OS cell line stably expressing the DR-GFP reporter construct. This construct contains two inactive GFP genes. HR repair of an I-SceI endonuclease-induced DSB in one GFP gene using the other as a template restores a functional GFP gene.

-

-

Transfection and Treatment:

-

Seed the U2OS DR-GFP cells in 6-well plates.

-

Co-transfect the cells with a plasmid expressing the I-SceI endonuclease and treat with this compound or DMSO.

-

Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

-

Flow Cytometry:

-

Harvest the cells by trypsinization.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the HR frequency.

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.[12][13]

-

Cell Seeding and Treatment:

-

Plate a known number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium.

-

Allow the cells to attach for a few hours.

-

Treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 24 hours).

-

Expose the cells to different doses of ionizing radiation.

-

-

Colony Formation:

-

Replace the treatment-containing medium with fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

-

Staining and Counting:

-

Fix the colonies with a mixture of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on homologous recombination.

Caption: A representative experimental workflow.

Conclusion and Future Directions

This compound represents a promising novel approach to cancer therapy by targeting the intersection of metabolism and DNA repair. Its ability to selectively inhibit PFKFB3 leads to the suppression of homologous recombination, thereby sensitizing cancer cells to DNA-damaging agents. The data and protocols presented in this guide provide a solid foundation for further investigation into this compound and other PFKFB3 inhibitors.

Future research should focus on:

-

Evaluating the efficacy of this compound in combination with a broader range of DNA-damaging agents, including PARP inhibitors.

-

Investigating the potential for this compound to overcome resistance to existing cancer therapies.

-

Elucidating the precise molecular mechanisms by which PFKFB3 enzymatic activity supports the recruitment of HR factors.

-

Conducting preclinical and clinical studies to assess the safety and efficacy of this compound in various cancer types.

By continuing to explore the multifaceted roles of PFKFB3 in cancer biology, the scientific community can pave the way for the development of innovative and effective therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Autophagy | Glucokinase | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Effects of the Novel PFKFB3 Inhibitor this compound on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunofluorescent staining and DNA repair foci analysis [bio-protocol.org]

- 9. youtube.com [youtube.com]

- 10. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

KAN0438757: In Vitro Application Notes and Protocols for a Novel PFKFB3 Inhibitor

For Research Use Only

Introduction

KAN0438757 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[1][2][3] PFKFB3 is often overexpressed in various cancer cells and plays a crucial role in promoting a high glycolytic rate, which is a hallmark of cancer metabolism. By inhibiting PFKFB3, this compound disrupts this metabolic advantage, leading to reduced cancer cell proliferation, migration, and survival.[4][5] Furthermore, recent studies have revealed that this compound can also sensitize cancer cells to radiation therapy by impairing homologous recombination-mediated DNA repair.[6][7] This document provides detailed protocols for the in vitro use of this compound in cell culture experiments.

Mechanism of Action

This compound selectively targets the enzymatic activity of PFKFB3, leading to a reduction in the intracellular levels of fructose-2,6-bisphosphate (F-2,6-P2). F-2,6-P2 is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme of glycolysis. By decreasing F-2,6-P2 levels, this compound effectively throttles glycolytic flux. Beyond its role in metabolism, PFKFB3 has been implicated in the regulation of the Nrf2/HO-1 inflammatory signaling pathway and in DNA double-strand break repair.[6][8] Inhibition of PFKFB3 by this compound has been shown to modulate these pathways.

Data Presentation

This compound Inhibitory Activity

| Target | IC50 (μM) |

| PFKFB3 | 0.19 |

| PFKFB4 | 3.6 |

Table 1: In vitro inhibitory concentrations of this compound against PFKFB3 and PFKFB4.[1]

In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (μM) |

| Miapaca-2 | Pancreatic Cancer | 72 | 2.75 |

| PANC1 | Pancreatic Cancer | 72 | 3.83 |

| SW620 | Colorectal Cancer | 72 | 7.50 |

| U-266 | Multiple Myeloma | 72 | 5.08 |

| AMO-1 | Multiple Myeloma | 72 | 11.53 |

Table 2: IC50 values of this compound in various cancer cell lines after 72 hours of treatment.[2]

Experimental Protocols

Cell Culture

A variety of cancer cell lines can be used to evaluate the in vitro effects of this compound. The following are general guidelines for culturing cell lines mentioned in the literature.

-

Colorectal Cancer Cell Lines (HCT-116, HT-29, SW-1463):

-

Media: McCoy's 5A Medium (for HCT-116 and HT-29) or Leibovitz's L-15 Medium (for SW-1463).

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]

-

-

Human Umbilical Vein Endothelial Cells (HUVECs):

-

Media: Endothelial Cell Growth Medium.

-

Supplements: As per manufacturer's instructions.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]

-

-

Glioblastoma Cell Lines (U373, U251):

-

Media: Dulbecco's Modified Eagle Medium (DMEM).

-

Supplements: 10% FBS, 1% Penicillin/Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]

-

Preparation of this compound Stock Solution

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Store the stock solution in aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assays

Cell viability can be assessed using various methods, including WST-1, CellTiter-Blue, or xCELLigence assays.

-

WST-1 Assay Protocol: [5]

-

Seed 3,000 cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-3 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Western Blot Analysis

This protocol is for determining the effect of this compound on protein expression levels.

-

Protocol: [2]

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations (e.g., 10, 25, 50 µM) for a specific time (e.g., 12 hours).[4]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., PFKFB3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on cell motility.